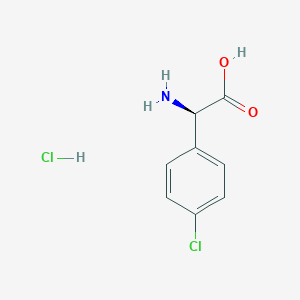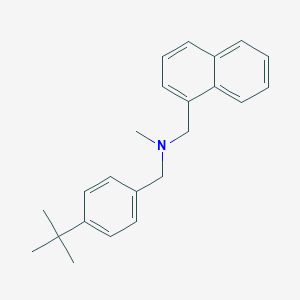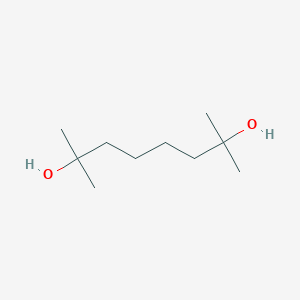
2,7-Dimethyl-2,7-octanediol
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds such as 1,5-dimethyltricyclo[3.3.0.02,8]octane-3,7-dione and its derivatives has been reported, providing insights into the synthetic pathways that might be applicable for 2,7-dimethyl-2,7-octanediol or its structural analogs. These processes often involve complex reactions and highlight the intricate chemistry involved in synthesizing such molecules (Gleiter et al., 1986).
Molecular Structure Analysis
The crystal structure of 2,7-dimethyl-2,7-octanediol tetrahydrate has been elucidated, showcasing a water layer structure with hydroxyl and water oxygen atoms forming a hydrogen-bonded layer of face-sharing pentagons. This structure is indicative of the compound's potential for forming specific molecular interactions, which could influence its physical and chemical behavior (Jeffrey & Mastropaolo, 1978).
Chemical Reactions and Properties
Research on compounds with similar structures, such as dimethyl tricyclo[3.3.0.03,7]octane-1,5-dicarboxylate, reveals potential chemical reactions and properties that could be relevant to 2,7-dimethyl-2,7-octanediol. These studies often focus on the interactions between the n orbitals on the oxygen atoms and the σ frame, shedding light on the compound’s reactivity and stability under various conditions (Camps et al., 1988).
Safety and Hazards
Propiedades
IUPAC Name |
2,7-dimethyloctane-2,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c1-9(2,11)7-5-6-8-10(3,4)12/h11-12H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMSJLJRUYKOQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCCC(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173484 | |
| Record name | 2,7-Dimethyl-2,7-octanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dimethyl-2,7-octanediol | |
CAS RN |
19781-07-8 | |
| Record name | 2,7-Dimethyl-2,7-octanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Dimethyl-2,7-octanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of 2,7-Dimethyl-2,7-octanediol tetrahydrate and how does it relate to other similar compounds?
A1: The crystal structure of 2,7-Dimethyl-2,7-octanediol tetrahydrate is monoclinic P2t/n with specific lattice parameters (a = 6.126 (5), b = 6.128 (5), c = 21.12 (1) Å, β = 91.66 (6) °, Z = 2) []. This structure is categorized as a water-layer structure. This categorization places it in a similar category to 2,5-dimethyl-2,5-hexanediol tetrahydrate, due to the formation of hydrogen-bonded layers composed of hydroxyl and water oxygen atoms []. These layers, characterized by face-sharing pentagons with O...O distances ranging from 2.774 to 2.831 Å, are separated by the hydrocarbon chains of the molecule, which align in parallel [].
Q2: Can 2,7-Dimethyl-2,7-octanediol be used to synthesize other compounds?
A2: Yes, research indicates that 2,7-Dimethyl-2,7-octanediol can be utilized in the synthesis of novel cyclopentane and cyclopentene hydrocarbons []. These synthesized hydrocarbons are structurally related to dihydroterpenes, a class of natural products with diverse biological activities [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



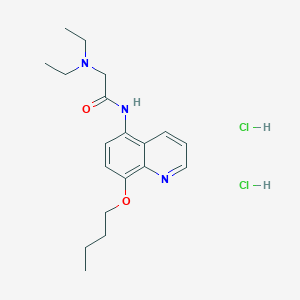
![5-[(Benzylsulfonyl)methyl]-2-furoic acid](/img/structure/B34993.png)
![2-(Pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B34998.png)

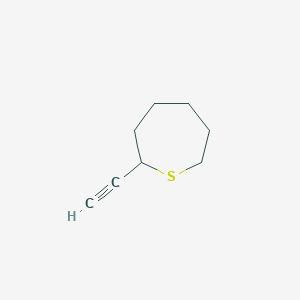


![(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane](/img/structure/B35010.png)

![1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone]](/img/structure/B35016.png)

